molecular formula C8H13N3S B070680 1-Methyl-4-(1,3-thiazol-2-yl)piperazine CAS No. 187533-52-4

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Cat. No. B070680
M. Wt: 183.28 g/mol
InChI Key: OSPDKPFPBGJRTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and related compounds often involves complex chemical reactions. For instance, Ahmed et al. (2017) described the synthesis of related compounds using nucleophilic addition of benzoyl isothiocyanate and substituted benzoyl isothiocyanate in bi-molar quantity at reflux temperature (Ahmed, Molvi, & Khan, 2017). Similarly, Xia (2015) reported the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, using aminothiourea and carbon disulfide as starting materials (Xia, 2015).

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is characterized by the presence of both piperazine and thiazol rings. This unique combination imparts specific chemical properties to the molecule. The structure is often confirmed and analyzed using techniques like IR, 1H NMR, Mass, and elemental spectral analysis, as done by Naidu et al. (2016) in their synthesis of related compounds (Naidu et al., 2016).

Chemical Reactions and Properties

1-Methyl-4-(1,3-thiazol-2-yl)piperazine can participate in various chemical reactions due to its active functional groups. For instance, Rayala et al. (2023) described the parallel synthesis of piperazine-tethered thiazole compounds, highlighting the reactivity of similar structures (Rayala et al., 2023).

Physical Properties Analysis

The physical properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, such as solubility, melting point, and stability, are crucial for its handling and applications. These properties are typically determined through experimental analysis and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other compounds, define the applications of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in different fields. Studies like those by Omar et al. (2022), which explored the antimicrobial activities of piperazine analogues, provide insights into the chemical properties of related compounds (Omar et al., 2022).

Scientific Research Applications

DNA Binding and Cellular Staining

Hoechst 33258, a derivative of N-methyl piperazine, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Additionally, Hoechst analogues have found applications as radioprotectors and topoisomerase inhibitors, making them valuable tools in both basic research and therapeutic development (Issar & Kakkar, 2013).

Anti-Mycobacterial Activity

Piperazine and its derivatives have been highlighted for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of compounds over the past five decades reveals that piperazine serves as a crucial building block in the design of anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications

Piperazine derivatives have been extensively explored for their therapeutic uses, encompassing a wide range of pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The versatility of the piperazine scaffold in drug design is underlined, with slight modifications in substitution patterns leading to significant differences in medicinal potential (Rathi et al., 2016).

Metabolic Pathways and Toxicity

The metabolism of arylpiperazine derivatives, which includes several clinically used drugs for the treatment of depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism. This review discusses the formation of 1-aryl-piperazine metabolites, their distribution in tissues, including the brain, and their subsequent biotransformation. The variability among individuals in metabolite-to-parent drug ratios, influenced by CYP3A4 and CYP2D6 enzymes, is highlighted, contributing to the pharmacological actions of these derivatives (Caccia, 2007).

Novel Opioid-like Compounds

MT-45, a novel psychoactive substance with opioid-like effects, is an example of the diverse applications of piperazine derivatives. This study provides an overview of the availability, use, desired and unwanted effects of MT-45, highlighting its potential for dependency similar to other opioids. The research emphasizes the need for further therapeutic investigations into piperazine-based motifs (Siddiqi et al., 2015).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDKPFPBGJRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435976
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

CAS RN

187533-52-4
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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